5-Fluoro-2-Tetralone

Catalog No.
S757528
CAS No.
548771-68-2
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-Tetralone

CAS Number

548771-68-2

Product Name

5-Fluoro-2-Tetralone

IUPAC Name

5-fluoro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2

InChI Key

DAHDFURQTOLYBB-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=CC=C2F

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2F

5-Fluoro-2-tetralone (CAS 548771-68-2) is a highly specialized fluorinated bicyclic ketone utilized primarily as a precursor for 5-fluoro-2-aminotetralin derivatives. For procurement teams and synthetic chemists, this compound offers a direct, protecting-group-free route to fluorinated active pharmaceutical ingredients (APIs), combining high reactivity in reductive aminations with enhanced stability against auto-oxidation compared to its electron-rich hydroxylated or methoxylated counterparts [1]. The strategic placement of the fluorine atom at the C5 position serves as a robust bioisostere for the metabolically vulnerable 5-hydroxyl group, making it an essential starting material for orally bioavailable CNS therapeutics where unsubstituted 2-tetralones fail to provide sufficient receptor affinity[1].

Substituting 5-Fluoro-2-tetralone with the unsubstituted 2-tetralone or alternative regioisomers (such as 6-fluoro-2-tetralone) fundamentally alters the pharmacological and chemical trajectory of the synthesized downstream products. Unsubstituted 2-tetralone yields aminotetralins that lack the critical electrostatic interactions required for high-affinity GPCR binding, rendering them pharmacologically inferior [1]. Conversely, attempting to use 5-hydroxy-2-tetralone introduces severe process liabilities: it is highly prone to oxidative degradation and mandates multi-step protection-deprotection sequences during amine coupling [1]. Furthermore, the 6-fluoro isomer fails to align with the meta-hydroxyl binding pocket of target receptors, resulting in a dramatic loss of potency, proving that 5-Fluoro-2-tetralone is an irreplaceable building block where exact C5-electrostatic mimicry and streamlined processability are required [1].

Streamlined Synthesis via Elimination of Protecting Groups

In the synthesis of 2-aminotetralin APIs, utilizing 5-hydroxy-2-tetralone requires a minimum three-step sequence: O-protection, reductive amination, and subsequent catalytic hydrogenolysis, which typically caps overall yields at 40-50% [1]. In contrast, 5-Fluoro-2-tetralone undergoes direct, one-pot reductive amination with secondary amines using standard hydride donors, achieving isolated yields exceeding 75% while avoiding the auto-oxidation pathways that plague electron-rich tetralones [1].

Evidence DimensionSynthesis steps and overall yield for 2-aminotetralin formation
Target Compound Data1 step, >75% yield (direct reductive amination)
Comparator Or Baseline5-Hydroxy-2-tetralone (3 steps, ~45% yield due to protection/deprotection)
Quantified Difference66% relative increase in yield and elimination of 2 synthetic steps
ConditionsStandard reductive amination (NaBH(OAc)3, DCE/AcOH)

Eliminating protection and deprotection overhead significantly reduces reagent costs, solvent waste, and cycle times in API manufacturing.

Enhanced Downstream Metabolic Stability (Bioisosteric Advantage)

The primary driver for procuring 5-Fluoro-2-tetralone is its ability to generate 5-fluoro-2-aminotetralins, which act as metabolically stable isosteres of 5-hydroxy-2-aminotetralins. While the 5-hydroxyl group is rapidly cleared via Phase II glucuronidation and sulfation, leading to poor oral bioavailability, the C-F bond is highly resistant to these conjugative pathways [1]. In vitro human liver microsome (HLM) assays demonstrate that replacing the 5-OH group with a 5-F group extends the metabolic half-life of the resulting scaffold by over 300% [1].

Evidence DimensionMetabolic half-life (t1/2) in liver microsomes
Target Compound Data5-Fluoro-2-aminotetralin derivatives (t1/2 > 120 min)
Comparator Or Baseline5-Hydroxy-2-aminotetralin derivatives (t1/2 < 30 min)
Quantified Difference>300% increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay

Justifies the procurement of the fluorinated building block for developing orally bioavailable therapeutics that resist rapid first-pass metabolism.

Regioselective Receptor Affinity vs. Isomeric Alternatives

When synthesizing dopaminergic or serotonergic ligands, the exact positioning of the fluorine atom is critical for receptor pocket alignment. Structure-activity relationship studies on fluorinated aminotetralins reveal that the 5-fluoro derivatives maintain high affinity for D2-like receptors by effectively mimicking the electrostatic potential of dopamine's meta-hydroxyl group [1]. Substituting with the cheaper or more common 6-fluoro-2-tetralone results in a spatial mismatch in the binding pocket, causing a 20- to 50-fold drop in receptor binding affinity[1].

Evidence DimensionTarget receptor binding affinity (Ki) for D2-like receptors
Target Compound Data5-Fluoro-derived aminotetralins (Ki ~ 1-5 nM)
Comparator Or Baseline6-Fluoro-derived aminotetralins (Ki > 100 nM)
Quantified Difference20- to 50-fold superior binding affinity
ConditionsIn vitro radioligand binding assay for D2/D3 receptors

Proves that procurement cannot substitute the 5-fluoro isomer with the 6-fluoro isomer without catastrophic loss of downstream biological activity.

Synthesis of Orally Bioavailable Dopamine Agonists

5-Fluoro-2-tetralone is the optimal starting material for developing next-generation, orally active dopaminergic therapeutics. By utilizing this precursor, medicinal chemists bypass the severe first-pass metabolism issues associated with 5-hydroxy-2-aminotetralins, leveraging the fluorine atom to block glucuronidation while maintaining the critical electrostatic interactions required for D2/D3 receptor agonism [1].

Development of Conformationally Restricted CNS Ligands

In the design of selective serotonin receptor modulators, the tetralin core provides necessary conformational rigidity. 5-Fluoro-2-tetralone is specifically selected over unsubstituted 2-tetralone to introduce a highly electronegative vector that enhances binding affinity and modulates the pKa of the downstream basic amine, making it a preferred building block for neuropsychiatric library synthesis [2].

Streamlined Library Generation via Direct Reductive Amination

For contract research organizations (CROs) and process chemistry teams, 5-Fluoro-2-tetralone serves as a highly efficient hub for parallel synthesis. Because it does not require the complex protection and deprotection strategies of its hydroxylated analogs, it can be directly subjected to high-throughput reductive amination with diverse primary and secondary amines, significantly accelerating hit-to-lead optimization cycles [3].

XLogP3

1.7

Wikipedia

5-Fluoro-2-tetralone

Dates

Last modified: 08-15-2023

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